An In-depth Technical Guide to Allyl 5-amino-2-thiophenecarboxylate: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to Allyl 5-amino-2-thiophenecarboxylate: Synthesis, Properties, and Potential Applications
Introduction
The 2-aminothiophene scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5] The functionalization of the 2-aminothiophene core, particularly at the 2- and 5-positions, allows for the modulation of these biological activities. This guide focuses on a specific, putative derivative, Allyl 5-amino-2-thiophenecarboxylate, providing a comprehensive overview of its inferred chemical structure, proposed synthetic routes, predicted properties, and potential applications in drug discovery and materials science.
Chemical Structure and Properties
The chemical structure of Allyl 5-amino-2-thiophenecarboxylate consists of a 2-aminothiophene ring with an allyl ester functional group at the 2-position and an amino group at the 5-position.
Predicted Physicochemical Properties
While experimental data for Allyl 5-amino-2-thiophenecarboxylate is not available, its properties can be predicted based on its constituent functional groups and by analogy to similar compounds like methyl 5-aminothiophene-2-carboxylate and ethyl 2-amino-5-methylthiophene-3-carboxylate.[6]
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C₈H₉NO₂S | Based on structural components |
| Molecular Weight | 183.23 g/mol | Calculated from the molecular formula |
| Appearance | Pale-yellow to brown solid | By analogy to similar aminothiophene esters |
| Solubility | Soluble in organic solvents like ethanol, DMSO, and DMF | General solubility of similar organic compounds |
| Melting Point | Estimated range: 70-90 °C | Interpolated from related methyl and ethyl esters |
| Boiling Point | > 250 °C (decomposes) | General trend for similar aromatic esters |
Proposed Synthetic Pathways
The synthesis of Allyl 5-amino-2-thiophenecarboxylate can be logically approached from readily available starting materials. Two primary retrosynthetic pathways are proposed, starting from a suitable precursor like methyl 5-aminothiophene-2-carboxylate or 5-aminothiophene-2-carboxylic acid.
Pathway 1: Transesterification of Methyl 5-amino-2-thiophenecarboxylate
This pathway involves the conversion of a methyl ester to an allyl ester via a transesterification reaction. This is a common and effective method for exchanging the alcohol portion of an ester.[7][8] The starting material, methyl 5-aminothiophene-2-carboxylate, can be synthesized from methyl 5-nitrothiophene-2-carboxylate through catalytic hydrogenation.[9]
Caption: Proposed transesterification route to the target compound.
Experimental Protocol: Transesterification
-
Preparation of Methyl 5-amino-2-thiophenecarboxylate:
-
Transesterification Reaction:
-
To the synthesized methyl 5-amino-2-thiophenecarboxylate, add a large excess of allyl alcohol, which also serves as the solvent.
-
Add a catalytic amount of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium allylate).[7][10]
-
Heat the reaction mixture to reflux to drive the equilibrium towards the product by removing the methanol byproduct.[7]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, neutralize the catalyst, remove the excess allyl alcohol under reduced pressure, and purify the resulting Allyl 5-amino-2-thiophenecarboxylate using column chromatography.
-
Pathway 2: Fischer Esterification of 5-Aminothiophene-2-carboxylic acid
This approach involves the direct esterification of the corresponding carboxylic acid with allyl alcohol under acidic conditions, a classic reaction known as Fischer esterification.[11] The precursor, 5-aminothiophene-2-carboxylic acid, can be synthesized and then esterified.
Caption: Proposed Fischer esterification route.
Experimental Protocol: Fischer Esterification
-
Synthesis of 5-Aminothiophene-2-carboxylic acid: (A suitable literature procedure for the synthesis of this precursor would be followed, for instance, via the Gewald reaction).[12][13]
-
Esterification Reaction:
-
Suspend 5-aminothiophene-2-carboxylic acid in a large excess of allyl alcohol.[11]
-
Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.[11][14]
-
Heat the mixture to reflux, with continuous removal of water using a Dean-Stark apparatus to drive the reaction to completion.
-
Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield pure Allyl 5-amino-2-thiophenecarboxylate.
-
Predicted Spectroscopic Data
The identity and purity of the synthesized Allyl 5-amino-2-thiophenecarboxylate would be confirmed using standard spectroscopic techniques. The expected data are as follows:
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show characteristic signals for the allyl group and the protons on the thiophene ring.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| NH₂ | ~5.0-6.0 | br s | - |
| Thiophene H-3 | ~6.2-6.4 | d | ~4.0 |
| Thiophene H-4 | ~7.5-7.7 | d | ~4.0 |
| O-CH ₂-CH=CH₂ | ~4.7-4.8 | dt | ~5.5, ~1.5 |
| O-CH₂-CH =CH₂ | ~5.9-6.1 | m | - |
| O-CH₂-CH=CH ₂ | ~5.2-5.4 | m | - |
Note: Chemical shifts are referenced to TMS in CDCl₃ or DMSO-d₆. The amino protons are exchangeable with D₂O.
¹³C NMR Spectroscopy
The carbon NMR spectrum would provide further structural confirmation.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~162-164 |
| Thiophene C2 | ~145-147 |
| Thiophene C5 | ~150-152 |
| Thiophene C3 | ~110-112 |
| Thiophene C4 | ~128-130 |
| O-CH₂ -CH=CH₂ | ~65-67 |
| O-CH₂-CH =CH₂ | ~131-133 |
| O-CH₂-CH=CH₂ | ~118-120 |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the various functional groups present in the molecule.[15][16][17]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | 3300-3500 (two bands, m) |
| C-H Stretch (Aromatic/Vinylic) | 3000-3100 (m) |
| C-H Stretch (Aliphatic) | 2850-3000 (m) |
| C=O Stretch (Ester) | 1710-1730 (s) |
| C=C Stretch (Thiophene Ring) | ~1550-1600 (m) |
| C=C Stretch (Allyl) | ~1645 (w) |
| C-O Stretch (Ester) | 1100-1300 (s) |
| N-H Bend (Amine) | 1600-1650 (m) |
Potential Applications and Biological Relevance
The 2-aminothiophene core is a cornerstone in the development of various therapeutic agents.[2][4] Derivatives of this scaffold have demonstrated significant potential in several key areas of drug discovery.
Anticancer Activity
Numerous 2-aminothiophene derivatives have been reported to possess potent anticancer properties.[5] They can act through various mechanisms, including the inhibition of protein kinases, which are crucial for cancer cell proliferation and survival. The introduction of different ester groups can modulate the pharmacokinetic and pharmacodynamic properties of these compounds, potentially enhancing their efficacy and selectivity.
Antimicrobial Activity
The 2-aminothiophene scaffold is also a well-established pharmacophore for the development of antimicrobial agents.[18] The presence of both an amino group and a carboxylate function allows for diverse chemical modifications to optimize activity against a range of bacterial and fungal pathogens.
Kinase Inhibitory Activity
Many kinase inhibitors incorporate heterocyclic scaffolds, and 2-aminothiophenes are no exception. They can be designed to target specific kinases involved in inflammatory diseases and cancer, making them valuable lead structures for drug development.
The allyl ester moiety in Allyl 5-amino-2-thiophenecarboxylate could serve multiple purposes. It may act as a prodrug, being cleaved in vivo to release the active carboxylic acid. Alternatively, the allyl group itself could engage in specific interactions with biological targets or be used as a chemical handle for further derivatization, for example, in click chemistry or for covalent modification of target proteins.
Safety and Handling
As a novel and uncharacterized chemical, Allyl 5-amino-2-thiophenecarboxylate should be handled with care in a laboratory setting. Based on the data for similar compounds, it may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
While Allyl 5-amino-2-thiophenecarboxylate remains a hypothetical compound in the absence of specific literature, its synthesis is highly feasible through established organic chemistry reactions such as transesterification and Fischer esterification. Based on the extensive research on the 2-aminothiophene scaffold, this molecule holds significant promise as a building block for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further research is warranted to synthesize and characterize this compound and to explore its full potential in medicinal chemistry and materials science.
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